NO2-SPDMV-sulfo, with the chemical identifier 663599-00-6, is a cleavable linker primarily utilized in the synthesis of antibody-drug conjugates. This compound is integral to the development of targeted therapies, allowing for the precise delivery of cytotoxic drugs to specific cells or proteins. The cleavable nature of NO2-SPDMV-sulfo facilitates controlled drug release, enhancing the therapeutic efficacy of antibody-drug conjugates by ensuring that the cytotoxic agent is released only upon reaching the target site .
NO2-SPDMV-sulfo is classified as a cleavable linker in bioconjugation chemistry. It is sourced from specialized chemical suppliers and is typically used in research settings focused on drug development and cancer therapy. The compound's unique properties distinguish it from non-cleavable linkers, making it a valuable tool in the field of medicinal chemistry .
The synthesis of NO2-SPDMV-sulfo involves multiple steps, beginning with the preparation of its core structure. This process typically includes:
The molecular formula for NO2-SPDMV-sulfo is , and its structure features a complex arrangement that includes:
The structural complexity allows for interactions with biological molecules, facilitating its role in drug delivery systems.
NO2-SPDMV-sulfo participates in several key chemical reactions:
These reactions are essential for modifying NO2-SPDMV-sulfo to optimize its performance in drug delivery systems.
The mechanism of action for NO2-SPDMV-sulfo centers around its ability to form disulfide bonds with thiol groups present on proteins and enzymes. This interaction can lead to:
This mechanism enhances the therapeutic index of antibody-drug conjugates by minimizing off-target effects while maximizing efficacy against cancer cells .
NO2-SPDMV-sulfo exhibits several key physical and chemical properties:
These properties are critical for its application in biological systems, ensuring that it remains effective during synthesis and storage .
NO2-SPDMV-sulfo has a wide range of applications in scientific research:
The versatility of NO2-SPDMV-sulfo makes it an invaluable component in modern therapeutic strategies aimed at enhancing precision medicine approaches .
Antibody-Drug Conjugates represent a revolutionary class of biopharmaceuticals designed to deliver cytotoxic agents selectively to cancer cells. The conceptual foundation of ADCs originated from Paul Ehrlich's early 20th-century vision of "magic bullets" [7] [9]. The first FDA-approved ADC, gemtuzumab ozogamicin (2000), targeted CD33 in acute myeloid leukemia but faced market withdrawal due to toxicity concerns, later reapproved with optimized dosing [3] [10]. This evolution underscores the critical importance of linker technology in ADC development.
Modern ADCs like brentuximab vedotin (2011) and trastuzumab deruxtecan (2019) demonstrate how linker innovations have expanded therapeutic applications across hematological and solid tumors [3] [7]. The 14 FDA-approved ADCs as of 2023 reflect diverse linker strategies:
Table 1: Milestones in ADC Linker Technology Development
ADC (Approval Year) | Target | Linker Type | Payload | Therapeutic Impact |
---|---|---|---|---|
Gemtuzumab ozogamicin (2000) | CD33 | Acid-cleavable hydrazone | Calicheamicin | First ADC; relaunched with fractionated dosing |
Brentuximab vedotin (2011) | CD30 | Protease-cleavable (Val-Cit) | MMAE | Validated cleavable linkers for hematologic cancers |
Trastuzumab emtansine (2013) | HER2 | Non-cleavable thioether | DM1 | Demonstrated solid tumor efficacy |
Sacituzumab govitecan (2020) | Trop-2 | Acid-cleavable (CL2A) | SN-38 | Advanced novel cleavable chemistry |
Cleavable linkers enable precise payload release within tumor cells through physiological stimuli: low pH, proteolytic enzymes, or reducing environments [4] [9]. Compared to non-cleavable counterparts, they offer:
However, a 2024 meta-analysis of 40 clinical trials (7,879 patients) revealed cleavable linkers correlate with higher grade ≥3 adverse events (47% vs. 34% for non-cleavable), attributed to premature payload release in circulation [4]. This underscores the critical balance between efficacy and stability that defines modern linker design.
Disulfide-based linkers like NO2-SPDMV-sulfo leverage the 1000-fold higher intracellular glutathione (GSH) concentrations in cancer cells versus blood plasma [9]. The disulfide bond remains stable extracellularly but undergoes thiol-disulfide exchange intracellularly, enabling tumor-selective payload release [1] [8].
NO2-SPDMV-sulfo (CAS: 663599-00-6) is a sulfonated, disulfide-based cleavable linker with the molecular formula C₁₅H₁₇N₃O₉S₃ (MW: 479.51 g/mol) [1] [2]. Its name decodes its structure:
Table 2: Structural Features and Functional Roles of NO2-SPDMV-sulfo Components
Structural Element | Chemical Function | Biological Role |
---|---|---|
5-Nitro-2-pyridyl disulfide | Electrophilic activation | Accelerates disulfide reduction by thiols |
NHS ester | Acylation site | Covalent conjugation to antibody lysines |
Methylvalerate spacer | Hydrocarbon chain | Controls distance between antibody and payload |
Sulfonate group (-SO₃⁻) | Anionic charge | Enhances aqueous solubility; reduces aggregation |
The sulfonate group critically differentiates NO2-SPDMV-sulfo from non-sulfonated analogs (e.g., NO2-SPDMV), conferring water solubility essential for ADC formulation and in vivo stability [1] [6]. This polarity enables:
The 5-nitro-2-pyridyl disulfide represents an "activated disulfide" chemistry where the electron-withdrawing nitro group facilitates nucleophilic displacement by intracellular thiols like glutathione. This mechanism enables rapid payload release in high-GSH tumor environments while maintaining plasma stability [1] [8].
Compared to similar disulfide linkers:
This structural optimization positions NO2-SPDMV-sulfo as a specialized tool for conjugating hydrophobic payloads where solubility and controlled disulfide reduction are paramount.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0